Naphthalene-2,3,6-trisulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphthalene-2,3,6-trisulfonic acid is an organic compound that belongs to the class of naphthalene sulfonates. It is characterized by the presence of three sulfonic acid groups attached to the naphthalene ring at positions 2, 3, and 6. This compound is known for its high solubility in water and its stability, making it useful in various industrial and research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Naphthalene-2,3,6-trisulfonic acid is typically synthesized through the sulfonation of naphthalene. The process involves the reaction of naphthalene with sulfuric acid and oleum. The reaction is carried out at elevated temperatures, typically between 140°C and 240°C . The naphthalene and oleum are metered into sulfuric acid, and the temperature is maintained within the specified range for a certain period. The mixture is then further stirred to complete the sulfonation process .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar sulfonation process. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is often isolated by filtration, washing, and drying .
Chemical Reactions Analysis
Types of Reactions
Naphthalene-2,3,6-trisulfonic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its oxidation with ozone in the aqueous phase. This reaction results in the formation of highly oxidized organic acids and sulfate ions .
Common Reagents and Conditions
Oxidation: Ozone is commonly used as an oxidizing agent.
Substitution: Substitution reactions involve the replacement of sulfonic groups with other functional groups under specific conditions.
Major Products
The major products formed from these reactions include disulfonic acid derivatives, highly oxidized organic acids, and sulfate ions .
Scientific Research Applications
Naphthalene-2,3,6-trisulfonic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of naphthalene-2,3,6-trisulfonic acid involves its interaction with molecular targets and pathways. It acts as an anionic chromophore, interacting with various molecules in capillary electrophoresis. Additionally, it serves as a dopant in the polymerization of pyrrole, influencing the polymerization process . The compound’s sulfonic groups play a crucial role in its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Naphthalene-2,3,6-trisulfonic acid can be compared with other similar compounds, such as:
Naphthalene-1,3,6-trisulfonic acid: This compound has sulfonic groups at positions 1, 3, and 6.
Naphthalene-1,5-disulfonic acid (Armstrong’s acid): This compound has two sulfonic groups at positions 1 and 5.
2-Amino-3,6,8-naphthalenetrisulfonic acid: This compound contains an amino group in addition to the sulfonic groups, making it useful in different synthetic and research applications.
This compound is unique due to its specific sulfonic group positions, which influence its reactivity and applications.
Properties
CAS No. |
145851-17-8 |
---|---|
Molecular Formula |
C10H8O9S3 |
Molecular Weight |
368.4 g/mol |
IUPAC Name |
naphthalene-2,3,6-trisulfonic acid |
InChI |
InChI=1S/C10H8O9S3/c11-20(12,13)8-2-1-6-4-9(21(14,15)16)10(22(17,18)19)5-7(6)3-8/h1-5H,(H,11,12,13)(H,14,15,16)(H,17,18,19) |
InChI Key |
FAMAGPXMXMUBMH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=CC(=C(C=C21)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.